cis-ccc_R08

HBV cccDNA inhibition Stereochemistry-activity relationship Flavonoid SAR

cis-ccc_R08 (CAS 2413192-48-8) is a stereochemically defined flavonoid derivative and a validated inhibitor of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA). As the cis isomer of the cyclobutane-containing flavone series disclosed in Roche's patent family , it belongs to a class of first-in-class, orally bioavailable small molecules that directly reduce intranuclear cccDNA levels in infected hepatocytes.

Molecular Formula C22H19ClO6
Molecular Weight 414.8 g/mol
Cat. No. B10857090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-ccc_R08
Molecular FormulaC22H19ClO6
Molecular Weight414.8 g/mol
Structural Identifiers
SMILESC1C(CC1OCCOC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl)C(=O)O
InChIInChI=1S/C22H19ClO6/c23-18-3-1-2-17-19(24)12-20(29-21(17)18)13-4-6-15(7-5-13)27-8-9-28-16-10-14(11-16)22(25)26/h1-7,12,14,16H,8-11H2,(H,25,26)
InChIKeyJFCQXBCQZCBQSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-ccc_R08 for HBV cccDNA Inhibition Research: Compound Identity and Core Characteristics


cis-ccc_R08 (CAS 2413192-48-8) is a stereochemically defined flavonoid derivative and a validated inhibitor of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA). As the cis isomer of the cyclobutane-containing flavone series disclosed in Roche's patent family [1], it belongs to a class of first-in-class, orally bioavailable small molecules that directly reduce intranuclear cccDNA levels in infected hepatocytes [2]. The compound is primarily utilized as a tool compound in HBV persistence and eradication research, with demonstrated activity in both primary human hepatocyte (PHH) infection models and the HBVcircle mouse model [2].

Why cis-ccc_R08 Cannot Be Interchanged with Other Flavonoid-Derived cccDNA Inhibitors


Within the flavone cccDNA inhibitor class, stereochemistry at the cyclobutane ring dictates both target engagement and pharmacokinetic profile [1]. The cis-configuration (1s,3s) of cis-ccc_R08 produces a specific spatial orientation of the carboxylic acid moiety that cannot be replicated by its trans-isomer trans-ccc_R08 (CAS 2413192-49-9) or the racemic mixture ccc_R08 (CAS 2919019-72-8). Vendor-reported HBeAg inhibition IC50 values differ between stereoisomers—trans-ccc_R08 exhibits an IC50 of approximately 0.08 µM [2], while ccc_R08 (racemic) shows approximately 0.1 µM [3]—indicating that stereochemistry influences potency. Furthermore, unrelated flavone cccDNA inhibitors such as HBV-IN-29 (ex8) require 5-day incubation to reduce cccDNA levels in HepDES19 cells with an HBeAg IC50 of 1.34 µM [4], demonstrating that potency and kinetics vary substantially across the chemotype. Substituting cis-ccc_R08 with any non-identical analog therefore introduces uncontrolled variables in potency, selectivity for cccDNA over mitochondrial DNA, and in vivo pharmacodynamic behavior [1][3].

Quantitative Differentiation Evidence for cis-ccc_R08 Against Comparators


Stereochemical Purity Defines Potency: cis-ccc_R08 vs. trans-ccc_R08 HBeAg Inhibition

The cis stereoisomer of the cyclobutane-carboxylic acid pharmacophore constitutes a distinct chemical entity from the trans form. In HepDES19 cellular assays measuring extracellular HBeAg suppression, the cis-containing racemate ccc_R08 demonstrates a dose-dependent reduction with an IC50 of approximately 0.1 µM [1], while the isolated trans-isomer trans-ccc_R08 achieves an IC50 of 0.08 µM [2]. Although a direct head-to-head comparison of the isolated cis isomer against trans under identical conditions remains unpublished in the peer-reviewed literature, the stereochemically pure cis-ccc_R08 compound 1 is explicitly designated as the reference compound in the foundational patent [3] and is consistently cited as the lead structure from which the series was optimized. This establishes cis-ccc_R08, rather than its trans counterpart or racemate, as the defined molecular probe for replicating the published pharmacological phenotype.

HBV cccDNA inhibition Stereochemistry-activity relationship Flavonoid SAR

Oral Bioavailability: A Decisive Advantage Over Non-Oral cccDNA Inhibitors

cis-ccc_R08 belongs to the ccc_R08 chemotype that was explicitly characterized as a 'first-in-class orally available HBV cccDNA inhibitor' [1]. This oral bioavailability is a critical differentiator from other cccDNA-targeting modalities such as CRISPR-Cas9 nucleases, zinc-finger nucleases, CpAMs (core protein allosteric modulators), and the disubstituted sulfonamide CCC-0975, none of which have demonstrated oral efficacy for eliminating established cccDNA pools. In the HBVcircle mouse model, twice-daily oral administration of ccc_R08 at 20 mg/kg for two weeks eliminated surrogate cccDNA from the liver to below the lower limit of quantification, with sustained off-treatment suppression of serum HBV DNA and antigens [1]. No other reported cccDNA inhibitor has achieved comparable in vivo cccDNA clearance via oral dosing.

Oral bioavailability cccDNA inhibitor In vivo pharmacokinetics

Selectivity for Viral cccDNA Over Host Mitochondrial DNA

A critical safety liability of nucleotide/nucleoside analogs and certain DNA-targeting agents is mitochondrial DNA (mtDNA) depletion. In HBV-infected primary human hepatocytes (PHHs), ccc_R08 treatment produced a specific and significant reduction in cccDNA levels without detectably affecting mitochondrial DNA content [1]. This selectivity profile contrasts with certain polymerase inhibitors such as clevudine, which have been associated with mitochondrial toxicity and myopathy in clinical use. The absence of mtDNA perturbation was confirmed across multiple proliferating cell lines alongside the absence of significant cytotoxicity [1]. No comparative mtDNA selectivity data have been published for other flavone-series cccDNA inhibitors such as HBV-IN-29 or HBV-IN-30.

cccDNA selectivity Mitochondrial toxicity HBV antiviral safety

Sustained Off-Treatment Efficacy Distinguishes cis-ccc_R08 from Nucleos(t)ide Analogs

Nucleos(t)ide analogs (NUCs) such as entecavir and tenofovir disoproxil fumarate suppress HBV viremia effectively but require lifelong administration because they do not eliminate the cccDNA reservoir; virologic relapse occurs rapidly upon treatment discontinuation [1]. In the HBVcircle mouse model, ccc_R08-mediated reductions in serum HBV DNA, HBsAg, and HBeAg were sustained throughout an off-treatment follow-up period, with liver surrogate cccDNA remaining below the lower limit of quantification at the end of follow-up [2]. This sustained off-treatment effect represents a qualitative pharmacodynamic distinction: NUCs suppress, whereas ccc_R08 eliminates the cccDNA template, providing a durable response after dosing cessation.

Sustained virologic response Off-treatment durability HBV cure

cis-ccc_R08 as the Stereochemically Defined Reference Standard for Reproducible Pharmacology

Multiple vendors offer the cis-ccc_R08 isomer at defined purity levels (≥99% by HPLC ), providing a chemically well-characterized reagent suitable for reproducible pharmacological studies. In contrast, the racemic mixture ccc_R08 and the trans isomer trans-ccc_R08 represent distinct chemical entities with different CAS numbers (2919019-72-8 and 2413192-49-9, respectively) and may exhibit divergent solubility, stability, and biological activity profiles. The cis isomer is specifically designated as 'Compound 1' in the patent [1] and serves as the prototypical member of the series from which structure-activity relationships were derived, making it the appropriate reference standard for structure-activity relationship (SAR) studies and assay validation.

Reference standard Stereochemical purity Experimental reproducibility

cis-ccc_R08: Validated Application Scenarios for HBV cccDNA Research and Drug Discovery


Phenotypic Screening Reference Standard for cccDNA-Dependent HBV Replication Assays

cis-ccc_R08 serves as the positive control compound in HBV-infected primary human hepatocyte (PHH) phenotypic assays for identifying novel cccDNA inhibitors. Its well-characterized dose-response curve for reducing extracellular HBV DNA, HBsAg, and HBeAg, combined with its validated selectivity for cccDNA over mitochondrial DNA [1], makes it the benchmark for calibrating assay sensitivity and confirming cccDNA-directed pharmacology in high-throughput screening campaigns.

In Vivo Pharmacodynamic Tool for HBVcircle and Humanized Liver Mouse Models

The oral bioavailability and sustained off-treatment efficacy of the ccc_R08 chemotype [1] enable longitudinal in vivo studies of cccDNA clearance dynamics. Researchers can employ cis-ccc_R08 at 20 mg/kg p.o. b.i.d. in HBVcircle mice to benchmark the magnitude and durability of cccDNA reduction achieved by novel compounds, providing a quantitative reference for go/no-go decisions in preclinical HBV cure programs.

Stereochemistry-Activity Relationship (SAR) Reference in Flavonoid cccDNA Inhibitor Optimization

As the designated 'Compound 1' in the Roche patent family [2], cis-ccc_R08 is the structural starting point for medicinal chemistry campaigns aimed at improving potency, metabolic stability, or selectivity. The defined cis stereochemistry at the cyclobutane ring provides a fixed stereochemical anchor for evaluating the impact of substituent modifications on cccDNA inhibitory activity, enabling rational SAR exploration while controlling for stereochemical variables.

Mechanistic Studies of cccDNA Episome Maintenance and Elimination

Because cis-ccc_R08 specifically reduces cccDNA levels without affecting mitochondrial DNA and without detectable cytotoxicity [1], it is uniquely suited for mechanistic investigations into host factors governing cccDNA episome stability, chromatinization, and degradation. Its use can help dissect whether cccDNA reduction occurs via direct episome destabilization, transcriptional silencing, or host-mediated clearance pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-ccc_R08

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.